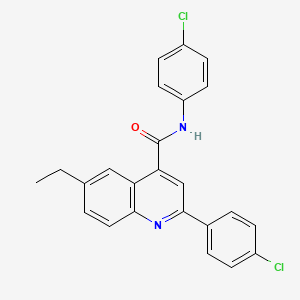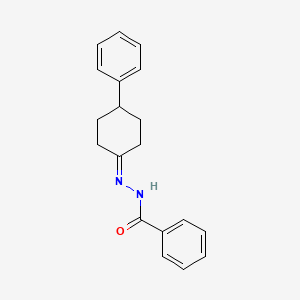
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure substituted with chlorophenyl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Ullmann coupling reaction, where 2-bromo-6-ethylquinoline is reacted with 4-chlorophenylamine in the presence of a copper catalyst such as CuI, along with bases like Cs2CO3 and TBAB, at elevated temperatures around 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Azido or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparación Con Compuestos Similares
- N,2-bis(4-chlorophenyl)-6-methylquinoline-4-carboxamide
- N,2-bis(4-chlorophenyl)-6-propylquinoline-4-carboxamide
- N,2-bis(4-chlorophenyl)-6-butylquinoline-4-carboxamide
Comparison: N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its efficacy in certain applications.
Propiedades
Fórmula molecular |
C24H18Cl2N2O |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-2-15-3-12-22-20(13-15)21(24(29)27-19-10-8-18(26)9-11-19)14-23(28-22)16-4-6-17(25)7-5-16/h3-14H,2H2,1H3,(H,27,29) |
Clave InChI |
YAVVBUBHJRSAPA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B15152080.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15152110.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15152113.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15152115.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152119.png)
![3,3'-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid)](/img/structure/B15152131.png)

![1-[(Diethylamino)acetyl]pyrrolidin-2-one](/img/structure/B15152143.png)

![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B15152153.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)
![1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)
